An In-Depth Technical Guide to the Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
An In-Depth Technical Guide to the Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a valuable intermediate in pharmaceutical and materials science. The synthesis involves the chemoselective protection of the primary hydroxyl groups of 2-amino-1,3-propanediol (serinol) using tert-butyldimethylsilyl chloride. This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization of the target compound. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: Significance and Applications
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, bearing the CAS number 188538-25-2, is a key synthetic building block. The strategic placement of a primary amine and two bulky, silyl-protected hydroxyl groups makes it a versatile precursor for a range of applications. The tert-butyldimethylsilyl (TBDMS) ethers offer robust protection for the hydroxyl groups, allowing for selective reactions at the primary amine.[1] This compound is particularly useful in the synthesis of complex molecules where differentiation between a nucleophilic amine and hydroxyl groups is crucial. Its applications span from the development of novel pharmaceutical agents to the construction of specialized linkers in bioconjugation and building blocks for dendrimers and polymers.[2]
The starting material for this synthesis is 2-amino-1,3-propanediol, commonly known as serinol. Serinol itself is a significant intermediate in various chemical processes, including the synthesis of X-ray contrast agents and pharmaceuticals.[3] The transformation of serinol to its TBDMS-protected form enhances its utility in organic synthesis by masking the reactive hydroxyl groups.
Synthetic Strategy: Chemoselective Silylation
The core of the synthesis lies in the chemoselective protection of the two primary hydroxyl groups of serinol in the presence of a primary amine. The reagent of choice for this transformation is tert-butyldimethylsilyl chloride (TBDMSCl).
The Silylation Reaction
Silylation is a common and effective method for the protection of hydroxyl groups.[4] The TBDMS group is favored due to its considerable steric bulk, which imparts stability to the resulting silyl ether under a wide range of reaction conditions, yet allows for its removal under specific, mild conditions.
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of TBDMSCl. This process is typically facilitated by a base, most commonly imidazole, which acts as a catalyst and an acid scavenger. Imidazole activates the silylating agent by forming a more reactive silylimidazolium intermediate.
Chemoselectivity: Alcohols vs. Amines
A key consideration in this synthesis is the potential for the primary amine of serinol to react with TBDMSCl. While amines can be silylated, the silylation of alcohols is generally more facile and thermodynamically favored. The greater nucleophilicity of the hydroxyl groups in this context, coupled with the steric hindrance around the silicon atom of the TBDMS group, favors the O-silylation over N-silylation. The choice of reaction conditions, such as the use of imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF), further promotes the selective protection of the hydroxyl groups.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-1,3-propanediol (Serinol) | ≥98% | Commercially Available |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥97% | Commercially Available |
| Imidazole | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Diethyl ether (Et2O) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Reagent Grade | - |
| Brine (Saturated aqueous NaCl) | Reagent Grade | - |
| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | - |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| n-Hexane | HPLC Grade | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
Reaction Setup and Procedure
Figure 1: General workflow for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Step-by-Step Protocol:
-
To a solution of 2-amino-1,3-propanediol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (3.0 eq.) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel. Due to the basic nature of the free amine, which can cause tailing on the acidic silica gel, it is advisable to use an eluent system containing a small percentage of a basic modifier, such as triethylamine (TEA).
-
Column Preparation: Pack a silica gel column with a slurry of silica in n-hexane.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 0% to 20% ethyl acetate) containing 0.5-1% triethylamine.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as a colorless oil or low-melting solid.
Characterization
The structure and purity of the synthesized 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl groups (a singlet around 0.9 ppm), the dimethylsilyl groups (a singlet around 0.05 ppm), the methylene protons adjacent to the silyloxy groups, and the methine proton attached to the carbon bearing the amino group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the tert-butyl and dimethylsilyl groups, as well as the three carbons of the propane backbone.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and the Si-O-C bond (around 1050-1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product (319.63 g/mol ).
Causality Behind Experimental Choices
-
Choice of Silylating Agent: TBDMSCl is selected for its ability to form a robust protecting group that is stable to a variety of reaction conditions, including chromatography.
-
Role of Imidazole: Imidazole serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction and as a catalyst to accelerate the silylation by forming a highly reactive silylimidazolium intermediate.
-
Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it dissolves both the polar starting material (serinol) and the less polar reagents, and its high boiling point allows for heating to drive the reaction to completion.
-
Purification Strategy: The addition of triethylamine to the chromatography eluent is a common practice to suppress the interaction of the basic amine with the acidic silanol groups on the silica gel surface, leading to better peak shapes and improved separation.
Conclusion
The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a straightforward and efficient process that provides a valuable building block for organic synthesis. The chemoselective protection of the diol in the presence of an amine is a key feature of this transformation. The detailed protocol and the rationale behind the experimental choices provided in this guide are intended to enable researchers to successfully synthesize and utilize this versatile compound in their research and development endeavors.
References
-
Kushwaha, B., Mthembu, S. N., Sharma, A., Albericio, F., & de la Torre, B. G. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 28(14), 5489. [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 297. [Link]
-
MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5740. [Link]
-
MDPI. (n.d.). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]
-
PubMed. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449. [Link]
-
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]
-
ResearchGate. (2013). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948. [Link]
-
ResearchGate. (2021). Best way to remove triethylamine from a column fraction?. Retrieved from [Link]
-
Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical chromatography : BMC, 18(7), 443–449. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of triethylamine as a mobile phase additive on the resolution of racemic amino acids on an (+)-18-crown-6-tetracarboxylic acid-derived chiral stationary phase. Retrieved from [Link]
-
AxisPharm. (n.d.). 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PubMed. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85390). Applied Radiation and Isotopes, 65(11), 1244-1248. [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2898. [Link]
-
ResearchGate. (1976). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Carbohydrate Research, 50(2), 229-241. [Link]
Sources
- 1. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex [mdpi.com]
- 2. 1-19-bis-2-butyloctyl-10-3-dimethylamino-propyl-907-oxononyl-amino-nonadecanedioate | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
